molecular formula C11H13N3 B1603554 3-Ethyl-1-phenyl-1H-pyrazol-5-amine CAS No. 1017781-37-1

3-Ethyl-1-phenyl-1H-pyrazol-5-amine

Cat. No. B1603554
M. Wt: 187.24 g/mol
InChI Key: VDDXDDOVXQJPGV-UHFFFAOYSA-N
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Description

“3-Ethyl-1-phenyl-1H-pyrazol-5-amine” is a derivative of pyrazole, which is a five-membered heterocycle containing two nitrogen atoms . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-1-phenyl-1H-pyrazol-5-amine” consists of a pyrazole ring, which is a five-membered aromatic ring structure with two adjacent nitrogen atoms . The specific molecular structure analysis for “3-Ethyl-1-phenyl-1H-pyrazol-5-amine” was not found in the retrieved papers.

Scientific Research Applications

1. Medicinal Chemistry and Drug Discovery

  • Application : Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals .
  • Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : The popularity of pyrazoles in several fields of science has skyrocketed since the early 1990s . They have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

2. Antileishmanial and Antimalarial Activities

  • Application : Pyrazole-bearing compounds are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified .
  • Methods : The in vitro antileishmanial and in vivo antimalarial activities of the synthesized pyrazole derivatives were evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively .
  • Results : Compound 13 displayed superior antipromastigote activity (IC 50 = 0.018) that was 174- and 2.6-fold more active than the standard drugs miltefosine (IC 50 = 3.130) and amphotericin B deoxycholate (IC 50 = 0.047) . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

3. Agrochemistry

  • Application : Pyrazoles are used in agrochemistry . They are used as scaffolds in the synthesis of bioactive chemicals .
  • Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

4. Coordination Chemistry and Organometallic Chemistry

  • Application : Pyrazoles have applications in coordination chemistry and organometallic chemistry . They are used as ligands in the synthesis of coordination compounds .
  • Methods : Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
  • Results : Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals .

5. Synthesis of Urea Derivatives

  • Application : Pyrazoles, such as 3-Amino-5-phenylpyrazole, can be used in the synthesis of urea derivatives .
  • Methods : The synthesis involves the reaction of 3-Amino-5-phenylpyrazole with azido (6- (benzofuran-2-yl)-2-methylpyridin-3-yl) methanone .
  • Results : The result is a urea derivative, which can have various applications depending on the specific derivative synthesized .

6. Optical Performance Enhancement

  • Application : A novel compound, 3- [ (5-amino-1-phenyl-1 H -pyrazol-4-yl)carbonyl]-1-ethyl-4-hydroxyquinolin-2 (1 H )-one (APPQ, 4), which displayed significant potential for various applications and yielded promising outcomes .
  • Methods : Theoretical electronic absorption spectra in different media were acquired using the Coulomb-attenuating approach (CAM-B3LYP) and the Corrected Linear Response Polarizable Continuum Model (CLR) PCM .
  • Results : The APPQ thin films demonstrated a band gap energy of 2.3 eV through distinctive absorption edge measurement. Photoluminescence spectra exhibited characteristic emission peaks at approximately 580 nm . Current–voltage measurements on n-Si heterojunction devices with APPQ thin films revealed typical diode behavior . These APPQ -based devices showed attractive photovoltaic properties, including an open-circuit voltage of 0.62 V, a short-circuit current of 5.1×10 –4 A/cm 2, and a maximum output power of 0.247 mW/cm 2 .

properties

IUPAC Name

5-ethyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3/c1-2-9-8-11(12)14(13-9)10-6-4-3-5-7-10/h3-8H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDXDDOVXQJPGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50604794
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-1-phenyl-1H-pyrazol-5-amine

CAS RN

1017781-37-1
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017781-37-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50604794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred mixture of 3-oxopentanenitrile (19.42 g, 0.20 mol) and phenylhydrazine (23.62 g, 0.20 mol) in ethanol (200 mL) was heated at 90° C. for 15 h. The reaction mixture was quenched with water and extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate, concentrated under reduced pressure, and dried under vacuum to afford the light yellow oil which was purified by silica gel flash column chromatography (eluting with a mixture of 20% ethyl acetate in petroleum ether). The obtained solid was recrystallized from a mixture of 10% petroleum ether in ethyl acetate, to afford 3-ethyl-1-phenyl-1H-pyrazol-5-amine (14 g, 37% over two steps) as a yellow solid. 1H NMR (400 MHz, DMSO-d6) δ7.57-7.59 (m, 2H), 7.43-7.46 (m, 2H), 7.27 (m, 1H), 5.36 (s, 1H), 5.26 (s, 2H), 2.45 (q, J=7.6 Hz, 2H), 1.15 (t, J=7.6 Hz, 3H); LC-MS (ESI) m/z 188 (M+H)+.
Quantity
19.42 g
Type
reactant
Reaction Step One
Quantity
23.62 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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